4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 2-methylphenyl group and a 2-oxo-2-phenylethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Addition of the 2-oxo-2-phenylethyl Group: This step often involves the use of acylation reactions, where the quinazolinone core is reacted with phenylacetic acid derivatives under suitable conditions to introduce the 2-oxo-2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, Lewis acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-(2-oxo-2-phenylethyl)-: Lacks the 2-methylphenyl group, resulting in different chemical and biological properties.
4(3H)-Quinazolinone, 3-(2-methylphenyl)-: Lacks the 2-oxo-2-phenylethyl group, leading to variations in its activity and applications.
4(3H)-Quinazolinone, 2-(2-methylphenyl)-: Similar structure but with different substitution patterns, affecting its reactivity and biological effects.
Uniqueness
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73283-14-4 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-phenacylquinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2/c1-16-9-5-8-14-20(16)25-22(15-21(26)17-10-3-2-4-11-17)24-19-13-7-6-12-18(19)23(25)27/h2-14H,15H2,1H3 |
InChI Key |
WFOVYFPUMALQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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